4-bromophenyl 3-methyl-4-nitrobenzoate
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Overview
Description
4-bromophenyl 3-methyl-4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom on the phenyl ring and a nitro group on the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromophenyl 3-methyl-4-nitrobenzoate typically involves the esterification of 4-bromophenol with 3-methyl-4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromophenyl 3-methyl-4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-bromophenol and 3-methyl-4-nitrobenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Ester Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 4-bromophenyl 3-methyl-4-aminobenzoate.
Ester Hydrolysis: 4-bromophenol and 3-methyl-4-nitrobenzoic acid.
Scientific Research Applications
4-bromophenyl 3-methyl-4-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s derivatives can be used to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-bromophenyl 3-methyl-4-nitrobenzoate depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and nitro groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-bromophenyl 4-nitrobenzoate: Similar structure but lacks the methyl group on the benzoate moiety.
4-chlorophenyl 3-methyl-4-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine.
4-bromophenyl 3-methylbenzoate: Similar structure but lacks the nitro group.
Uniqueness
4-bromophenyl 3-methyl-4-nitrobenzoate is unique due to the combination of the bromine atom, methyl group, and nitro group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Properties
IUPAC Name |
(4-bromophenyl) 3-methyl-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c1-9-8-10(2-7-13(9)16(18)19)14(17)20-12-5-3-11(15)4-6-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUQKDXAVCASJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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